molecular formula C6H5ClN2O2 B1415007 2-(Chloromethyl)-4-nitropyridine CAS No. 312321-71-4

2-(Chloromethyl)-4-nitropyridine

Cat. No. B1415007
M. Wt: 172.57 g/mol
InChI Key: CSHNLCUQDKMNFC-UHFFFAOYSA-N
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Description

The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . It is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Synthesis Analysis

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .


Molecular Structure Analysis

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .


Chemical Reactions Analysis

Epichlorohydrin, aka 2-(chloromethyl)oxirane, is a hazardous bifunctional liquid with a chloroform-like odor .


Physical And Chemical Properties Analysis

Physical and thermal analysis of compounds can include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

  • Application in Anticancer Research

    • Field : Medicinal Chemistry
    • Summary of Application : 2-(Chloromethyl)-4-nitropyridine is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
    • Methods of Application : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described. Based on it, 2-hydroxy-methyl-4(3 H)-quinazolinones were conveniently prepared in one pot .
    • Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary of Application : 2-(Chloromethyl)benzimidazole is used as an intermediate in pharmaceutical and organic synthesis .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Application in Anti-Inflammatory Research

    • Field : Medicinal Chemistry
    • Summary of Application : 2-(Chloromethyl)-4-nitropyridine is used as an intermediate in the synthesis of anti-inflammatory agents .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Application in Hedgehog Antagonist Synthesis

    • Field : Medicinal Chemistry
    • Summary of Application : 2-(Chloromethyl)-4-nitropyridine is used as an intermediate in the synthesis of hedgehog antagonists .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Application in Chloromethylation of Aromatic Compounds

    • Field : Organic Chemistry
    • Summary of Application : 2-(Chloromethyl)-4-nitropyridine can be used in the chloromethylation of aromatic compounds .
    • Methods of Application : The chloromethylation of aromatic compounds can be carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Application in the Synthesis of Hyper Cross-linked Polymers

    • Field : Polymer Chemistry
    • Summary of Application : 2-(Chloromethyl)-4-nitropyridine can be used in the synthesis of hyper cross-linked polymers .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

Safety data sheets provide information on the hazards of chemicals. For example, Chloromethane is classified as a flammable gas and is suspected of causing cancer . 2-Chloroethyl chloroformate is classified as a combustible liquid and causes severe skin burns and eye damage .

Future Directions

In ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates . These compounds showed promising anticancer activity in vitro .

properties

IUPAC Name

2-(chloromethyl)-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHNLCUQDKMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652192
Record name 2-(Chloromethyl)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-nitropyridine

CAS RN

312321-71-4
Record name 2-(Chloromethyl)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Hitomi, S Furukawa, M Higuchi, T Shishido… - Journal of Molecular …, 2008 - Elsevier
… To a stirred mixture of 2-chloromethyl-4-nitropyridine (0.66 g, 3.8 mmol) and 2-aminomethyl-4-nitropyridine dihydrochloride (0.54 g, 1.9 mmol) in water (1 mL) was slowly added 5.0 N …
Number of citations: 16 www.sciencedirect.com
S Rédl, O Klecén, J Havlíček - Journal of Heterocyclic …, 2006 - Wiley Online Library
… Similar treatment of 2-hydroxymethyl-4-nitropyridine is reported to provide the corresponding 2-chloromethyl-4nitropyridine [12]. Medium yields of compound 6d were obtained directly …
Number of citations: 12 onlinelibrary.wiley.com
GH Hetterscheid - scholarlypublications …
… Directly after the purification of 2-chloromethyl-4-nitropyridine (compound 5) by column chromatography in the previous step, 2.3 g of the compound was directly dissolved in 30 ml …
M Higuchi, Y Hitomi, H Minami, T Tanaka… - Inorganic …, 2005 - ACS Publications
… The TPA ligand, 2-chloromethyl-4-methoxypyridine, 4-chloro-2-chloromethylpyridine, and 2-chloromethyl-4-nitropyridine were prepared using the method reported previously. …
Number of citations: 40 pubs.acs.org
S Furukawa - Inorg. Chem, 2002 - core.ac.uk
… To a stirred mixture of 2-chloromethyl-4- nitropyridine (0.66 g, 3.8 mmol) and 2-aminomethyl- 4-nitropyridine dihydrochloride (0.54 g, 1.9 mmol) in water (1mL) was slowly added 5.0 N …
Number of citations: 2 core.ac.uk
S Furukawa - 2012 - repository.kulib.kyoto-u.ac.jp
… To a stirred mixture of 2-chloromethyl-4- nitropyridine (0.66 g, 3.8 mmol) and 2-aminomethyl- 4-nitropyridine dihydrochloride (0.54 g, 1.9 mmol) in water (1mL) was slowly added 5.0 N …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
Number of citations: 0 search.proquest.com

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